molecular formula C20H19ClN6O2S B11183753 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Cat. No.: B11183753
M. Wt: 442.9 g/mol
InChI Key: IUKXSXUJASZUAB-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl and Ethyl Groups: The chlorophenyl and ethyl groups are introduced via substitution reactions using suitable reagents.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Formation of the Quinazolinyl Acetamide: The final step involves the reaction of the triazole-sulfanyl intermediate with a quinazolinyl acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the quinazolinyl moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or quinazolinyl derivatives.

    Substitution Products: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on various biological pathways and processes.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play key roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a chlorophenyl group.

    Quinazoline Derivatives: Compounds with a quinazoline moiety, used in various medicinal applications.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide lies in its combination of a triazole ring, a chlorophenyl group, and a quinazolinyl acetamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.

Properties

Molecular Formula

C20H19ClN6O2S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H19ClN6O2S/c1-2-27-18(12-6-8-13(21)9-7-12)25-26-20(27)30-11-17(29)24-19-22-10-14-15(23-19)4-3-5-16(14)28/h6-10H,2-5,11H2,1H3,(H,22,23,24,29)

InChI Key

IUKXSXUJASZUAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CCCC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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